molecular formula C13H23N5O B2596206 4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide CAS No. 2101195-53-1

4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide

Cat. No. B2596206
M. Wt: 265.361
InChI Key: SFIFJMHYSHRRIF-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C13H23N5O . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . The ground state electronic characteristics of similar complexes were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide can be determined using various methods. These properties include melting point, boiling point, density, molecular weight, and others .

Future Directions

The future directions of research involving this compound could involve further exploration of its potential as a CDK2 inhibitor, given the promising results seen with similar compounds . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

properties

IUPAC Name

4-amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O/c1-17(2)8-7-15-13(19)12-11(14)9-18(16-12)10-5-3-4-6-10/h9-10H,3-8,14H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIFJMHYSHRRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=NN(C=C1N)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide

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